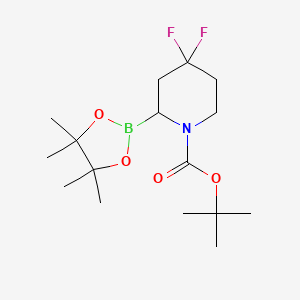![molecular formula C13H17N3O B14780122 2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide is a chiral compound with a specific stereochemistry, denoted by the (S) configuration. This compound features an amino group, a cyanobenzyl group, and an ethylpropanamide moiety, making it a versatile molecule in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The resulting intermediate is then subjected to further reactions to introduce the ethylpropanamide group, often using ethylamine and a suitable coupling reagent .
Industrial Production Methods
Industrial production of cyanobenzyl compounds, including (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide, involves transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without causing damage to the cyano group on the benzene ring . This transformation is typically carried out using nitrosonium ions under mild conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in acetonitrile for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound’s amino and cyanobenzyl groups allow it to participate in various biochemical pathways, potentially acting as an enzyme inhibitor or modulator . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide.
2-Cyanobenzyl acetate: Another derivative used in organic synthesis.
Cyanohydrins: Compounds with a cyano group and a hydroxyl group, used as intermediates in various syntheses.
Uniqueness
(S)-2-Amino-N-(2-cyanobenzyl)-N-ethylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a cyanobenzyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C13H17N3O/c1-3-16(13(17)10(2)15)9-12-7-5-4-6-11(12)8-14/h4-7,10H,3,9,15H2,1-2H3 |
Clave InChI |
GJMNUELOTJEBRW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1C#N)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)

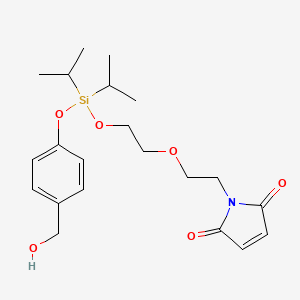
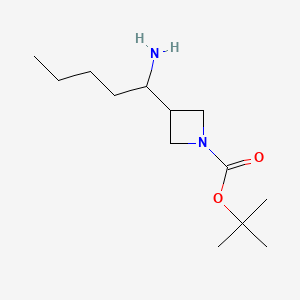


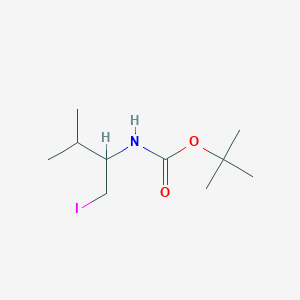
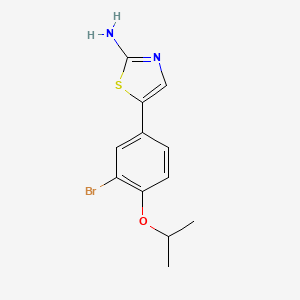
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
![(1S,3aS,3bR,7S,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B14780111.png)


![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
